

(2-Chloro-thiazol-5-ylmethyl)-methyl-amine

IUPAC name

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Compound of Interest

Compound Name: (2-Chloro-thiazol-5-ylmethyl)-
methyl-amine

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An In-depth Technical Guide to 1-(2-chloro-1,3-thiazol-5-yl)-N-methylmethanamine

This technical guide provides a comprehensive overview of the chemical compound **(2-Chloro-thiazol-5-ylmethyl)-methyl-amine**, with its IUPAC name being 1-(2-chloro-1,3-thiazol-5-yl)-N-methylmethanamine.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and biological significance.

Chemical Identity and Properties

1-(2-chloro-1,3-thiazol-5-yl)-N-methylmethanamine is a substituted thiazole derivative. The thiazole ring is a core structure in many biologically active compounds.[2][3] The presence of a chlorine atom at the 2-position and a methylaminomethyl group at the 5-position defines its specific chemical characteristics and potential for further chemical modifications.

Physicochemical Data

The following table summarizes the key computed physicochemical properties of 1-(2-chloro-1,3-thiazol-5-yl)-N-methylmethanamine.[1]

Property	Value	Source
IUPAC Name	1-(2-chloro-1,3-thiazol-5-yl)-N-methylmethanamine	Lexichem TK 2.7.0
Molecular Formula	C ₅ H ₇ ClN ₂ S	PubChem
Molecular Weight	162.64 g/mol	PubChem
CAS Number	120740-06-9	EPA DSSTox
Topological Polar Surface Area	53.2 Å ²	Cactvs 3.4.8.18
XLogP3	1.3	XLogP3 3.0
SMILES	CNCC1=CN=C(S1)Cl	OEChem 2.3.0
InChIKey	SMWPUJJZPVUXMC-UHFFFAOYSA-N	InChI 1.07.0

Synthesis and Experimental Protocols

The synthesis of 1-(2-chloro-1,3-thiazol-5-yl)-N-methylmethanamine typically involves the key intermediate, 2-chloro-5-(chloromethyl)thiazole. This intermediate is crucial for the production of various agrochemicals and pharmaceuticals, including the neonicotinoid insecticides Thiamethoxam and Clothianidin.[\[4\]](#)

Synthesis of Key Intermediate: 2-Chloro-5-(chloromethyl)thiazole

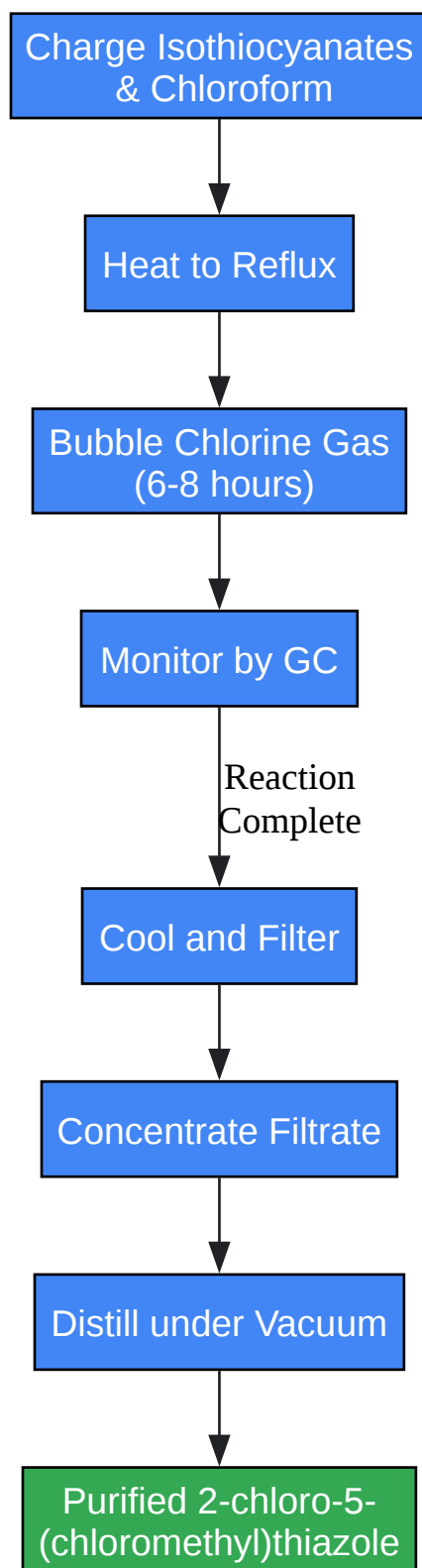
A common method for synthesizing 2-chloro-5-(chloromethyl)thiazole involves the chlorination of 3-chloropropenyl isothiocyanates.[\[4\]](#)

Protocol:

- **Reaction Setup:** A 2-liter round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a condenser. The condenser outlet is vented into an aqueous sodium hydroxide trap to neutralize excess chlorine gas.

- **Charging the Flask:** The crude mixture of cis- and trans-3-chloropropenyl isothiocyanates (e.g., 504.2 g, 3.79 mol) and chloroform (600 mL) are charged into the flask.
- **Chlorination:** The mixture is stirred and heated to reflux. Chlorine gas (e.g., 267.1 g, 3.77 mol) is bubbled under the surface of the reaction mixture over a period of 6-8 hours.
- **Monitoring:** The reaction progress is monitored by Gas Chromatography (GC) to confirm the conversion of the isothiocyanates.
- **Work-up:** Once the reaction is complete, the mixture is cooled and filtered. The filtrate is concentrated using a rotary evaporator to remove the chloroform.
- **Purification:** Sodium bicarbonate (~0.25 equivalents) is added to the concentrated filtrate. The final product, 2-chloro-5-(chloromethyl)thiazole, is purified by distillation under vacuum (e.g., at 97 °C and 6 mm/Hg).^[4]

The logical workflow for this synthesis is illustrated in the diagram below.



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Figure 1: Synthesis workflow for 2-chloro-5-(chloromethyl)thiazole.

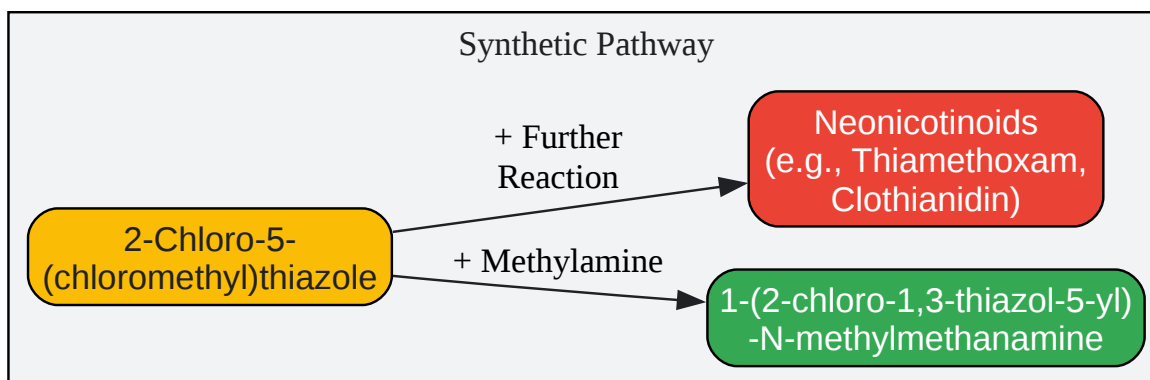
N-Methylation to Yield Final Product

The final step involves the reaction of 2-chloro-5-(chloromethyl)thiazole with methylamine. This is a standard nucleophilic substitution reaction where the amine displaces the chloride on the chloromethyl group.

General Protocol:

- **Reaction Setup:** 2-chloro-5-(chloromethyl)thiazole is dissolved in a suitable aprotic solvent (e.g., tetrahydrofuran or acetonitrile) in a reaction vessel.
- **Amine Addition:** An excess of methylamine (as a solution in a solvent like ethanol or THF, or as a gas) is added to the solution at a controlled temperature, often at or below room temperature. A base (e.g., triethylamine or potassium carbonate) may be added to scavenge the HCl byproduct.
- **Reaction:** The mixture is stirred for a specified period until reaction completion, which can be monitored by Thin Layer Chromatography (TLC) or GC-MS.
- **Work-up:** The reaction mixture is typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
- **Purification:** The combined organic layers are washed, dried over an anhydrous salt (e.g., Na_2SO_4), filtered, and concentrated. The crude product is then purified, usually by column chromatography, to yield 1-(2-chloro-1,3-thiazol-5-yl)-N-methylmethanamine.

The pathway from the intermediate to the final product and its derivatives is shown below.



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Figure 2: Synthetic utility of the key thiazole intermediate.

Biological and Medicinal Context

Thiazole derivatives, particularly 2-aminothiazoles, are of significant interest in medicinal chemistry due to their wide range of biological activities.^{[2][3]} These activities include antimicrobial, anti-inflammatory, anticancer, and anti-HIV effects.^[2] The structural motif of 1-(2-chloro-1,3-thiazol-5-yl)-N-methylmethanamine makes it a valuable scaffold for the development of novel therapeutic agents.

Antiproliferative Activity of Related Compounds

Research into related 2-amino-thiazole derivatives has demonstrated significant antiproliferative potency. For example, the compound N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (6d) showed high potency against human K562 leukemia cells, comparable to the drug Dasatinib.^[5]

Compound	Cell Line	IC ₅₀ (μM)
Compound 6d	K562 (Leukemia)	< 1
MCF-7 (Breast)	20.2	
HT-29 (Colon)	21.6	
Dasatinib (Reference)	All cell lines	< 1

Data sourced from Liu W, et al. (2011).^[5]

General Protocol for Biological Activity Screening

The evaluation of novel thiazole derivatives for potential therapeutic use follows a standard screening protocol.

Protocol:

- **Compound Preparation:** The synthesized compound is dissolved in a suitable solvent, typically DMSO, to create a stock solution.
- **Cell Culture:** Human cancer cell lines (e.g., K562, MCF-7) are cultured in appropriate media under standard conditions (37°C, 5% CO₂).
- **Cytotoxicity Assay (e.g., MTT Assay):**
 - Cells are seeded into 96-well plates and allowed to adhere overnight.
 - The cells are then treated with serial dilutions of the test compound for a specified duration (e.g., 72 hours).
 - An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
 - The formazan crystals are dissolved in a solubilization solution, and the absorbance is measured using a microplate reader.
- **Data Analysis:** The absorbance values are used to calculate the percentage of cell viability relative to untreated controls. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

This workflow is essential for identifying promising lead compounds for further development.

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